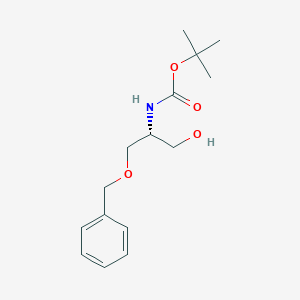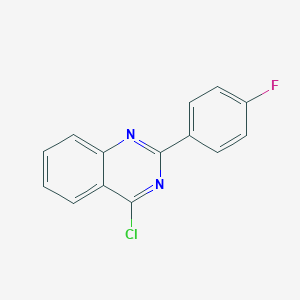
4-Chloro-2-(4-fluorophenyl)quinazoline
Übersicht
Beschreibung
4-Chloro-2-(4-fluorophenyl)quinazoline is a chemical compound with the molecular formula C14H8ClFN2 . It has a molecular weight of 258.68 g/mol .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-(4-fluorophenyl)quinazoline is 1S/C14H8ClFN2/c15-13-11-3-1-2-4-12(11)17-14(18-13)9-5-7-10(16)8-6-9/h1-8H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Chloro-2-(4-fluorophenyl)quinazoline is a solid compound .Wissenschaftliche Forschungsanwendungen
Application in Cancer Therapy
Specific Scientific Field
Medicinal and Pharmaceutical Chemistry
Summary of the Application
Quinazoline derivatives, including 4-Chloro-2-(4-fluorophenyl)quinazoline, are being explored as potential therapeutic agents in cancer therapy, specifically bladder cancer . These compounds are being designed and synthesized as potential drugs of anticancer potency .
Methods of Application or Experimental Procedures
The studies involve the design and synthesis of new quinazoline-based compounds. The derivatives are then tested for their antiproliferative action against various cancer cells .
Results or Outcomes
The studies have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .
Application in Non-Small Cell Lung Cancer Treatment
Specific Scientific Field
Summary of the Application
Anilino quinazoline-based EGFR tyrosine kinase inhibitors, which include 4-Chloro-2-(4-fluorophenyl)quinazoline, have revolutionized the treatment of non-small cell lung cancer (NSCLC) . These inhibitors show great potential for NSCLC diagnosis, pre-clinical and clinical therapy monitoring .
Methods of Application or Experimental Procedures
The research involves the development of EGFR-TKI positron emission tomography (PET) probes based on the central quinazoline core . These probes are then used for differentiating EGFR mutation status and stratifying NSCLC patients for EGFR-TKI treatment .
Results or Outcomes
The probes have been successfully demonstrated to be a powerful non-invasive imaging tool for differentiating EGFR mutation status and stratifying NSCLC patients for EGFR-TKI treatment . They show excellent tumor targeting performance and good pharmacokinetic characteristics in NSCLC patients .
Application in Antimalarial Therapy
Specific Scientific Field
Summary of the Application
4(3H)-quinazolinone, which includes 4-Chloro-2-(4-fluorophenyl)quinazoline, has broad applications including antimalarial therapy . These compounds are being explored for their potential in treating malaria .
Methods of Application or Experimental Procedures
The research involves the synthesis of new quinazolinone-based compounds. These compounds are then tested for their antimalarial action .
Results or Outcomes
The studies have demonstrated that these compounds have potential antimalarial activity .
Application in Anti-Inflammatory Therapy
Specific Scientific Field
Summary of the Application
Quinazoline and quinazolinone based molecules, including 4-Chloro-2-(4-fluorophenyl)quinazoline, have a broad range of medicinal and therapeutic activities, such as anti-inflammatory . These compounds are being explored for their potential in treating inflammation .
Methods of Application or Experimental Procedures
The research involves the synthesis of new quinazolinone-based compounds. These compounds are then tested for their anti-inflammatory action .
Results or Outcomes
The studies have demonstrated that these compounds have potential anti-inflammatory activity .
Application in Anticonvulsant Therapy
Summary of the Application
4(3H)-quinazolinone, which includes 4-Chloro-2-(4-fluorophenyl)quinazoline, has broad applications including anticonvulsant therapy . These compounds are being explored for their potential in treating convulsions .
Methods of Application or Experimental Procedures
The research involves the synthesis of new quinazolinone-based compounds. These compounds are then tested for their anticonvulsant action .
Results or Outcomes
The studies have demonstrated that these compounds have potential anticonvulsant activity .
Application in Antimicrobial Therapy
Summary of the Application
Quinazoline and quinazolinone based molecules, including 4-Chloro-2-(4-fluorophenyl)quinazoline, have a broad range of medicinal and therapeutic activities, such as antimicrobial . These compounds are being explored for their potential in treating microbial infections .
Methods of Application or Experimental Procedures
The research involves the synthesis of new quinazolinone-based compounds. These compounds are then tested for their antimicrobial action .
Results or Outcomes
The studies have demonstrated that these compounds have potential antimicrobial activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-2-(4-fluorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2/c15-13-11-3-1-2-4-12(11)17-14(18-13)9-5-7-10(16)8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOPPMRJZDRZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406089 | |
| Record name | 4-chloro-2-(4-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-fluorophenyl)quinazoline | |
CAS RN |
113242-33-4 | |
| Record name | 4-chloro-2-(4-fluorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







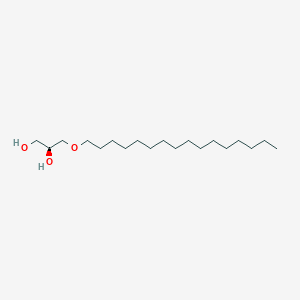
![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)

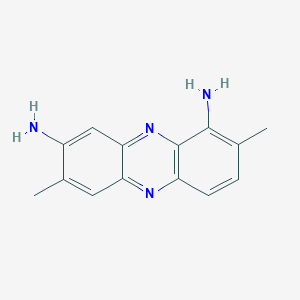
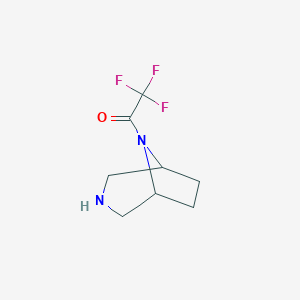
![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)
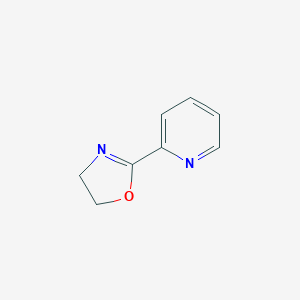
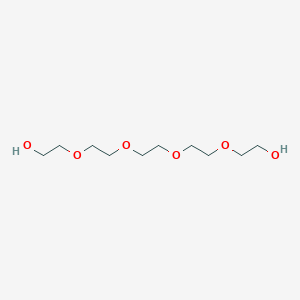
![(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide](/img/structure/B54329.png)
